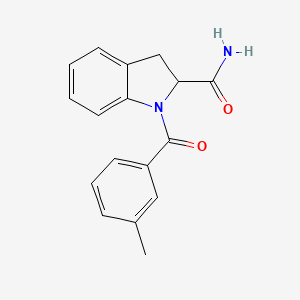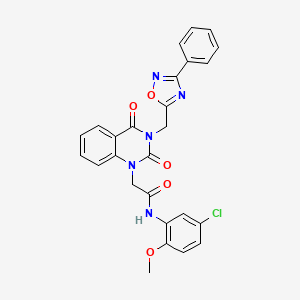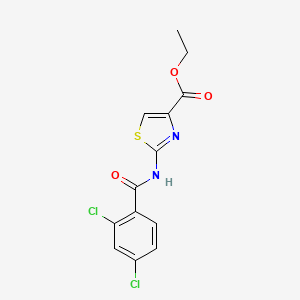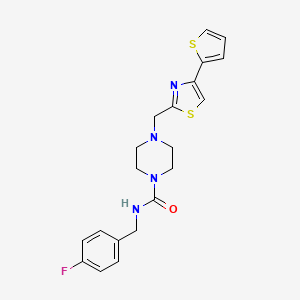
1-(3-Methylbenzoyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Methylbenzoyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers due to their biological properties and their potential to be the target . The indole molecule has seven positions to accommodate different substitutions, thus, new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds tend to inhibit various enzymes and proteins .Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Indole-2-carboxamides, such as “1-(3-Methylbenzoyl)indoline-2-carboxamide”, have been identified as potential antitubercular agents . They target the mycobacterial membrane protein large 3 transporter (MmpL3), which is distinct from the targets of current drugs . This makes them a promising avenue for the development of new treatments for tuberculosis .
Antitumor Activities
Indole-2-carboxamides have also shown potential in inhibiting the growth of tumor cells . For example, certain indoleamide analogues have demonstrated high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity . A related compound showed dual antitubercular and cytotoxic activities against paediatric glioblastoma multiforme (GBM) cell line KNS42 .
Enzyme Inhibitors
The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This property has led to the study of indole 2 and 3-carboxamides as strong enzyme inhibitors .
Drug Design
The indole scaffold is a key component in many pharmaceutical compounds . The presence of the carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . This has led to extensive research into the synthetic strategies of indole 2 and 3-carboxamides .
Biological Evaluation
Due to their biological properties and potential to be the target, researchers have conducted many studies on the synthesis and biological evaluation of indole derivatives . These studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .
Wirkmechanismus
Target of Action
The primary targets of 1-(3-Methylbenzoyl)indoline-2-carboxamide are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
The interaction of this compound with its targets involves the formation of hydrogen bonds between the carboxamide moiety of the compound and the enzymes or proteins . This interaction can result in the inhibition of the activity of these targets .
Biochemical Pathways
It is known that the compound’s inhibitory effect on various enzymes and proteins can disrupt their normal functioning . The downstream effects of this disruption would depend on the specific roles of the inhibited targets in various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific enzymes and proteins it targets. By inhibiting the activity of these targets, the compound could potentially alter various cellular processes .
Zukünftige Richtungen
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents .
Eigenschaften
IUPAC Name |
1-(3-methylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-5-4-7-13(9-11)17(21)19-14-8-3-2-6-12(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBPPGWXXJBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)






![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)
